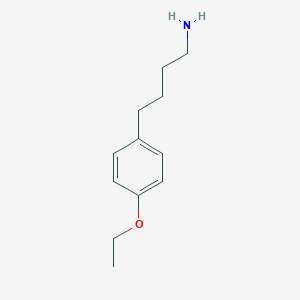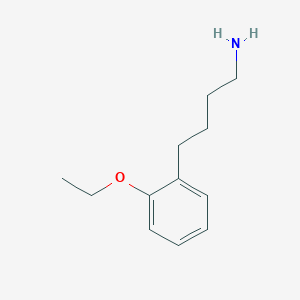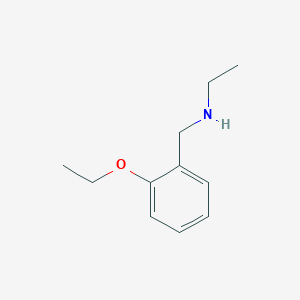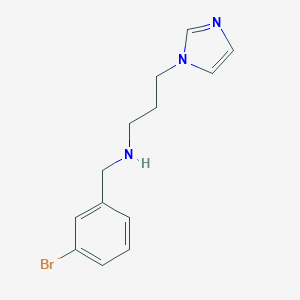![molecular formula C20H26N2O B496246 N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B496246.png)
N-([1,1'-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is a synthetic organic compound that features a biphenyl group and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via a nucleophilic substitution reaction using a suitable halogenated precursor.
Final Assembly: The final step involves the coupling of the biphenyl and morpholine intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism by which N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific receptors or enzymes, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-piperidinyl)propyl]amine: Similar structure but with a piperidine ring instead of a morpholine ring.
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-pyrrolidinyl)propyl]amine: Contains a pyrrolidine ring.
Uniqueness
N-([1,1’-biphenyl]-4-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine is unique due to the presence of both the biphenyl group and the morpholine ring, which can confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C20H26N2O |
|---|---|
分子量 |
310.4g/mol |
IUPAC 名称 |
3-morpholin-4-yl-N-[(4-phenylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C20H26N2O/c1-2-5-19(6-3-1)20-9-7-18(8-10-20)17-21-11-4-12-22-13-15-23-16-14-22/h1-3,5-10,21H,4,11-17H2 |
InChI 键 |
HXFZWZOTNQYTKJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
规范 SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(tert-butyl)-2-{4-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B496163.png)


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496166.png)

![({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)(METHYL)AMINE](/img/structure/B496170.png)
![2-{2-Chloro-6-ethoxy-4-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B496172.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-methylamine](/img/structure/B496176.png)
![N-[2-(benzyloxy)benzyl]-N-(3-ethoxypropyl)amine](/img/structure/B496177.png)

![2-(3,4-dimethoxyphenyl)-N-[(3-methylthiophen-2-yl)methyl]ethanamine](/img/structure/B496180.png)
![2-(2-Chloro-4-{[(2-hydroxypropyl)amino]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B496181.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B496182.png)
![1-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)propan-2-ol](/img/structure/B496183.png)
